molecular formula C16H13FN2OS B5184516 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide

8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide

Cat. No. B5184516
M. Wt: 300.4 g/mol
InChI Key: NWKTYBJKVYFXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide, also known as FTI-277, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. This compound belongs to a class of drugs known as farnesyltransferase inhibitors (FTIs), which work by blocking the activity of an enzyme called farnesyltransferase.

Mechanism of Action

8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide works by blocking the activity of farnesyltransferase, which is an enzyme that is involved in the process of adding a lipid group to certain proteins. This lipid group is important for the proper functioning of these proteins, including proteins involved in cell division. By blocking the activity of farnesyltransferase, 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide can inhibit the growth of cancer cells.
Biochemical and Physiological Effects
8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. Research has shown that 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide can induce apoptosis, or programmed cell death, in cancer cells. In addition, 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer. 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide has also been shown to inhibit the expression of certain genes that are involved in the development and progression of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide in lab experiments is that it has been extensively studied and has been shown to be effective against a variety of cancer cell lines. In addition, 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide has been shown to have synergistic effects when used in combination with other chemotherapy drugs. However, one of the limitations of using 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide in lab experiments is that it can be difficult to synthesize and is relatively expensive.

Future Directions

There are a number of future directions for research on 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide. One area of research is the development of more efficient synthesis methods for 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide, which could make it more accessible and cost-effective for use in cancer treatment. Another area of research is the development of new FTIs that are more potent and have fewer side effects than 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide. Finally, research is needed to determine the optimal dosing and administration of 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide in cancer treatment.

Synthesis Methods

8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-chloroquinoline with methylamine to produce 2-methylaminoquinoline. This compound is then reacted with 3-thiophenemethanol to produce N-(3-thienylmethyl)-2-methylaminoquinoline. The final step involves the reaction of this compound with 8-fluorooctanoyl chloride to produce 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide.

Scientific Research Applications

8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide has been extensively studied for its potential applications in cancer treatment. Research has shown that FTIs can inhibit the growth of cancer cells by blocking the activity of farnesyltransferase, which is involved in the process of cell division. 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide has been shown to be effective against a variety of cancer cell lines, including breast, prostate, and lung cancer. In addition, 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide has been shown to have synergistic effects when used in combination with other chemotherapy drugs.

properties

IUPAC Name

8-fluoro-N-methyl-N-(thiophen-3-ylmethyl)quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c1-19(9-11-7-8-21-10-11)16(20)14-6-5-12-3-2-4-13(17)15(12)18-14/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKTYBJKVYFXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CSC=C1)C(=O)C2=NC3=C(C=CC=C3F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-fluoro-N-methyl-N-(thiophen-3-ylmethyl)quinoline-2-carboxamide

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